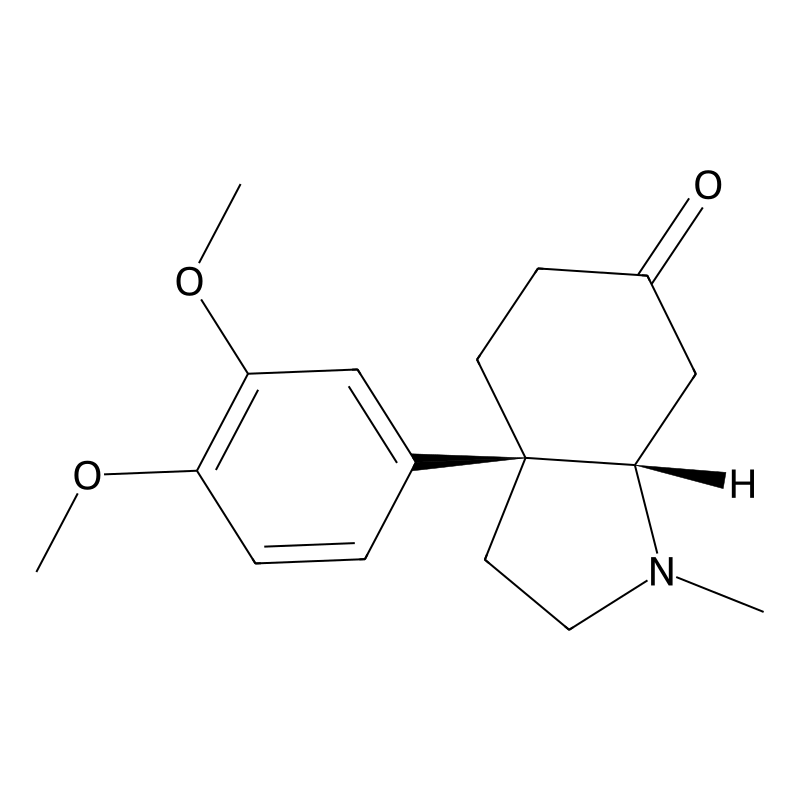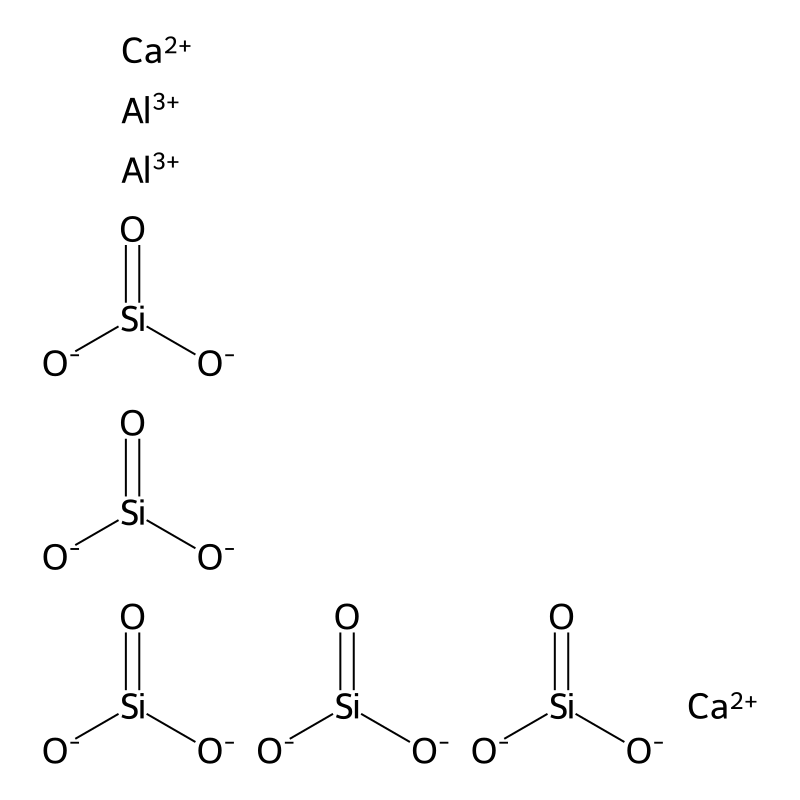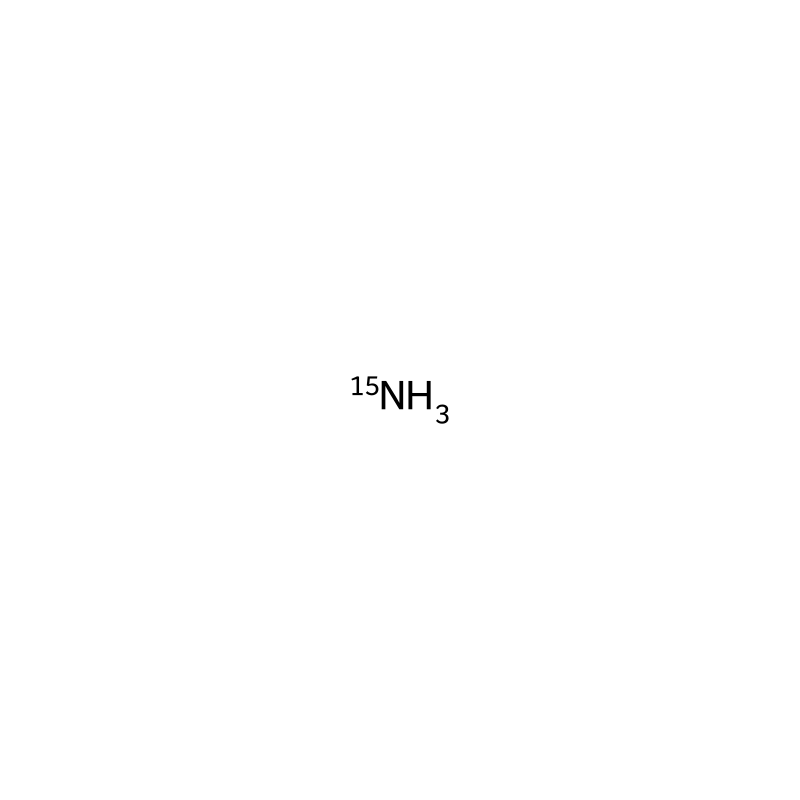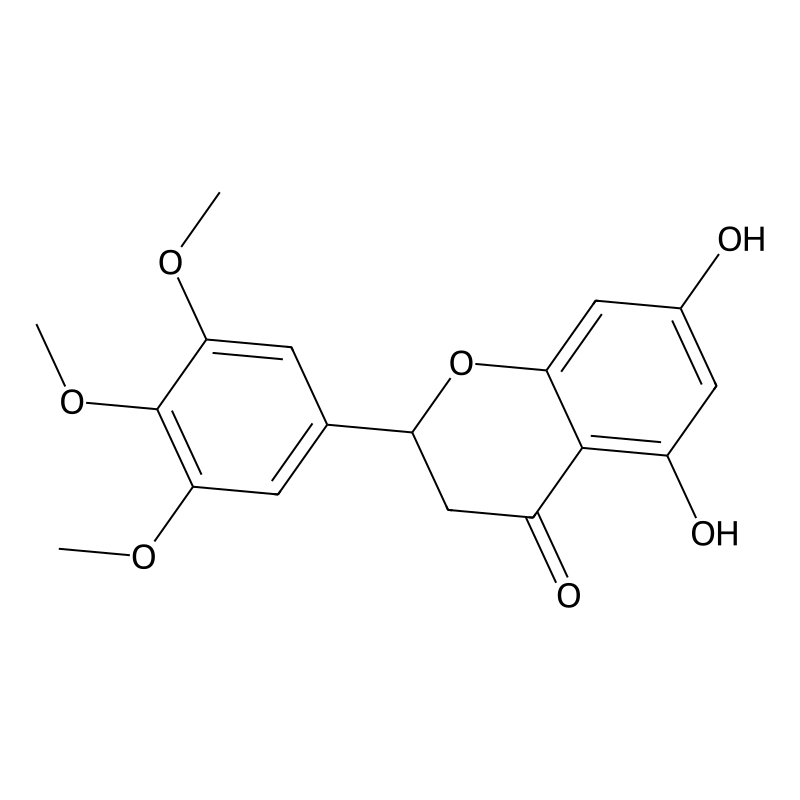1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline is a chemical compound characterized by its unique structure, which includes a guanidine group, a chloro substituent, and a sulfamoyl moiety attached to an isoquinoline core. Its empirical formula is , and it possesses a molecular weight of approximately 303.77 g/mol. The compound's structure allows for various interactions with biological targets, making it of interest in medicinal chemistry and pharmacology.
- Nucleophilic substitutions due to the presence of the chloro group, allowing for the introduction of various nucleophiles.
- Condensation reactions where it can react with carbonyl compounds to form imines or related structures.
- Electrophilic aromatic substitutions, particularly at the isoquinoline ring, which can modify its biological activity.
For instance, the guanidine moiety can engage in reactions with electrophiles, leading to the formation of derivatives that may enhance its pharmacological properties.
1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline exhibits notable biological activities, including:
- Antimicrobial properties, which have been attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anticancer effects, where it may inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
- Anti-inflammatory activity, potentially through inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines.
Studies have shown that similar compounds can exhibit varying degrees of these activities, emphasizing the importance of structural modifications.
The synthesis of 1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline can be achieved through several methods:
- Microwave-Assisted Synthesis: Utilizing microwave irradiation to facilitate rapid reactions between starting materials such as chloroisoquinoline derivatives and guanidine under mild conditions, improving yields and reducing reaction times .
- Conventional Heating: Traditional methods involve heating chloroisoquinoline with sulfamoyl chloride and guanidine in a solvent like dimethylformamide, followed by purification steps.
- Multi-step Synthesis: A more complex route may include the preparation of intermediate compounds that are subsequently transformed into the final product through a series of reactions involving protection/deprotection strategies.
1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline has potential applications in various fields:
- Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
- Chemical Biology: In studies investigating enzyme inhibition or receptor interactions.
- Material Science: Potential use in developing functional materials due to its unique chemical properties.
Interaction studies are crucial for understanding how 1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline interacts with biological targets. These studies typically involve:
- Binding Affinity Assessments: Determining how well the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
- In vitro Assays: Evaluating the compound's efficacy against various cell lines to understand its therapeutic potential and mechanism of action.
Such studies help elucidate the pharmacodynamics and pharmacokinetics associated with this compound.
Several compounds share structural similarities with 1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline, including:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Chloroisoquinoline | Isoquinoline core with chlorine | Used as a precursor in various synthetic routes |
| Guanidine | Simple guanidine structure | Known for broad biological activity but lacks specificity |
| Sulfanilamide | Sulfonamide group attached to an aromatic ring | Established antimicrobial agent with a well-studied profile |
| 1-(4-Chlorophenyl)guanidine | Guanidine linked to chlorinated phenyl | Exhibits different biological activities compared to isoquinolines |
These compounds illustrate variations in activity based on structural differences, highlighting the uniqueness of 1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline in its potential applications and biological effects.








